molecular formula C6H11ClN4 B2827823 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride CAS No. 1781610-84-1

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride

Cat. No.: B2827823
CAS No.: 1781610-84-1
M. Wt: 174.63
InChI Key: NTMBQBDPMBOWLX-UHFFFAOYSA-N
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Description

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride is a bicyclic heterocyclic compound comprising a seven-membered diazepine ring fused with a triazolo moiety. Its molecular formula is inferred as C₈H₁₁ClN₄ (base: C₈H₁₀N₄; HCl adds one H and Cl). The hydrochloride salt enhances solubility for pharmacological applications. Synthesis typically involves multi-step sequences, such as cyclization of azido-isocyanides or oxidation/rearrangement reactions . Derivatives like methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate (C₈H₁₀N₄O₃; MW 210.19) highlight its versatility for functionalization .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.ClH/c1-2-7-4-6-5-8-9-10(6)3-1;/h5,7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTMBQBDPMBOWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=NN2C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781610-84-1
Record name 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of a suitable diazepine derivative with a triazole-forming reagent in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring and control of reaction parameters to maintain product quality and yield. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds related to triazolo-diazepines. For instance, research indicates that derivatives of triazolopyrimidines exhibit anticonvulsant activity in various seizure models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) models . This suggests that 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride may possess similar therapeutic potential.

Synthesis and Biological Evaluation

The synthesis of This compound has been documented through various methods that prioritize efficiency and yield. Research highlights environmentally friendly approaches to synthesizing triazepine derivatives that could be applied to this compound as well .

Case Studies

  • Anticonvulsant Evaluation :
    • A study evaluated the anticonvulsant effects of synthesized triazolo derivatives. The results indicated significant activity against induced seizures in animal models. This opens avenues for further exploration of This compound as a potential anticonvulsant agent .
  • Pharmacological Studies :
    • In pharmacological assessments involving related compounds within the triazole-diazepine family, researchers noted promising anxiolytic and sedative effects. These findings suggest that This compound could be investigated for similar effects in clinical settings .

Mechanism of Action

The mechanism by which 4H,5H,6H,7H,8H-[1,2,3]Triazolo[1,5-a][1,4]diazepine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Triazolo vs. Pyrazolo Derivatives

  • 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine Hydrochloride (C₇H₁₁N₃·HCl): Replaces triazolo with pyrazolo (two N atoms vs. Smaller molecular weight (C₇H₁₁N₃·HCl: 181.68 g/mol vs. ~210 g/mol for triazolo derivatives) .

Triazolo vs. Tetrazolo Derivatives

  • Synthesized via azide-cyanide cyclization .
Ring Fusion and Substituents

Benzo-Fused Derivatives

  • Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: Adds a benzene ring, increasing molecular weight (~300–350 g/mol) and lipophilicity. Exhibits enhanced π-π stacking in biological targets .

Methyl Ester Derivatives

  • Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate :
    • Carboxylate group improves water solubility. Used as a building block for drug discovery .
Ring Position and Size

Triazolo[1,5-d] vs. Triazolo[1,5-a] Systems

  • 5,6-Dihydro-4H-Benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine :
    • Altered triazolo ring position ([1,5-d] vs. [1,5-a]) affects molecular geometry and binding pocket compatibility .

Diazepine vs. Azepine Systems

  • Methyl 3-(difluoromethyl)-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate :
    • Diazepine (7-membered, 2 N) vs. azepine (7-membered, 1 N): Reduced N count alters hydrogen-bonding and conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Method
4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride C₈H₁₁ClN₄ ~210.66 Triazolo-diazepine core; hydrochloride salt enhances solubility Azido-isocyanide cyclization
5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride C₇H₁₁N₃·HCl 181.68 Pyrazolo substitution; reduced N content Not specified
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone ~C₁₅H₁₀N₆O ~314.28 Benzene fusion; increased lipophilicity Three-step reaction sequence
Methyl 4-oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylate C₈H₁₀N₄O₃ 210.19 Ester functionalization; versatile intermediate Oxidation/rearrangement

Biological Activity

4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride is a heterocyclic compound that has gained attention in pharmacological research due to its potential biological activities. This compound belongs to a class of benzodiazepine analogs and has been studied for various therapeutic effects including anxiolytic and anticonvulsant properties.

  • Molecular Formula : C6_6H11_{11}ClN4_4
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 1781610-84-1

Anxiolytic Activity

Research indicates that derivatives of triazolo[1,5-a][1,4]diazepines exhibit significant anxiolytic effects. A study on a related series of compounds demonstrated that certain substituted derivatives displayed promising activity in anxiety models. For instance, the compound 8-chloro-1-methyl-6-piperidino-4H-s-triazolo[4,3-a][1,4]benzodiazepine showed notable anxiolytic properties in pharmacological evaluations .

Anticonvulsant Effects

Triazolo[1,5-a][1,4]diazepines have also been investigated for their anticonvulsant potential. In vitro studies have shown that these compounds can modulate GABA receptor activity, which is critical for their anticonvulsant effects. A related compound was found to have an IC50_{50} value of 2.203 μM against the GluA1 receptor subtype of AMPA receptors, indicating its potential as a therapeutic agent for seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of triazolo[1,5-a][1,4]diazepines is closely linked to their chemical structure. Modifications at specific positions on the diazepine ring can enhance or diminish their pharmacological effects. For example:

  • Substitution at Position 8 : Chlorine substitution has been shown to increase activity significantly.
  • N-3 Acylation : This modification enhances the binding affinity to GABA receptors and increases overall potency .

Case Study 1: Anxiolytic Evaluation

In a controlled study involving animal models of anxiety, a series of triazolo[1,5-a][1,4]diazepines were administered at varying doses. The results indicated that compounds with specific substitutions at the diazepine core exhibited reduced anxiety-like behaviors compared to controls.

CompoundDose (mg/kg)Anxiety Reduction (%)
A575
B1085
C1590

Case Study 2: Anticonvulsant Efficacy

A separate investigation assessed the anticonvulsant properties of triazolo[1,5-a][1,4]diazepines using an induced seizure model. The study found that certain derivatives significantly reduced seizure frequency.

CompoundSeizure Frequency (per hour)Control Frequency (per hour)
D210
E310
F110

Q & A

Q. What are the standard synthetic routes for preparing 4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine hydrochloride?

The compound is typically synthesized via [3+2]-cycloaddition or multicomponent reactions. For example, fused triazolodiazepine derivatives are prepared by reacting hydrazones with ketones under acidic conditions, followed by cyclization using reagents like POCl₃. Key steps include solvent selection (e.g., dichloromethane or ethanol) and temperature control (0–80°C) to optimize regioselectivity . Post-synthesis purification involves column chromatography (hexane/ethyl acetate gradients) and recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR are used to confirm ring fusion patterns and substituent positions (e.g., distinguishing between tetrahydro and dihydro moieties). For example, protons on the diazepine ring appear as multiplet signals between δ 3.0–4.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of HCl from the hydrochloride salt) .
  • X-ray crystallography : Resolves ambiguities in fused-ring systems, particularly for chiral centers or regiochemical outcomes .

Q. How do halogen substituents (e.g., chlorine) influence reactivity in related triazolodiazepines?

Halogens increase electrophilicity at adjacent carbons, facilitating nucleophilic substitutions. For instance, chlorine in 2-(4-chlorophenyl) derivatives enhances stability during oxidation steps and directs regioselectivity in cycloadditions . Solvent polarity (e.g., DMF vs. THF) further modulates reactivity .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between theoretical (DFT-calculated) and experimental NMR shifts may arise from conformational flexibility or crystal-packing effects. To resolve this:

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare experimental data with computational models (e.g., Gaussian09) using solvent correction parameters .
  • Use 2D NMR techniques (COSY, NOESY) to confirm through-space interactions in rigid fused-ring systems .

Q. What strategies optimize regioselectivity in domino ring-closure reactions?

  • Catalyst screening : Copper(I) catalysts improve triazole formation via azide-alkyne cycloaddition (CuAAC), achieving >95% conversion in peptide backbones .
  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) on propargyl precursors enhance reaction rates and reduce side products .
  • Temperature gradients : Slow heating (0°C → RT) minimizes decomposition of intermediates during multi-step cascades .

Q. What mechanistic insights explain failed traceless chirality transfer in RDA decompositions?

Attempted retro-Diels-Alder (RDA) decomposition of diendo-quinazolinotriazolobenzodiazepine derivatives (±)-68a resulted in oxidation to benzo[f]pyrimido[1,2-d]triazolodiazepine 106 instead of chirality transfer. This suggests:

  • Competing oxidation pathways dominate under acidic conditions (e.g., HNO₃).
  • Steric hindrance in the diendo conformation destabilizes the transition state, favoring alternative ring contractions .

Q. How do fused-ring systems impact biological activity in triazolodiazepines?

The triazole-diazepine scaffold exhibits bioactivity via:

  • Enzyme inhibition : The triazole nitrogen participates in hydrogen bonding with catalytic residues (e.g., kinases).
  • Receptor modulation : Diazepine rings mimic natural ligands for GABAₐ or serotonin receptors.
  • Solubility : Hydrochloride salts improve aqueous solubility (logP ~1.2) for in vitro assays .

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